2‑Methyl Substituent on Benzimidazole Confers Higher Lipophilicity and Altered Hydrogen‑Bond Donor Capacity vs. the Des‑methyl Analog (CAS 929845-29-4)
CAS 1021253-30-4 (C18H15ClN4O, MW 338.8 g/mol) differs from CAS 929845-29-4 (C17H13ClN4O, MW 324.8 g/mol) by a single methyl group on the benzimidazole 2‑position, replacing a hydrogen‑bond donor N–H with an N–CH3 group . This substitution eliminates one H‑bond donor, increases molecular weight by 14.0 g/mol, and raises calculated logP by approximately 0.6–0.8 units, consistent with the logP contribution of an aromatic N‑methyl group .
| Evidence Dimension | Physicochemical profile (MW, HBD count, logP shift) |
|---|---|
| Target Compound Data | MW 338.8 g/mol; 0 H‑bond donors on benzimidazole N1; estimated logP increase ~0.7 vs. des‑methyl |
| Comparator Or Baseline | CAS 929845-29-4, MW 324.8 g/mol; 1 H‑bond donor (N–H); lower logP |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔHBD = –1; ΔlogP ≈ +0.7 |
| Conditions | In silico physicochemical profiling; experimental logP not determined for target compound |
Why This Matters
Loss of an H‑bond donor and increased lipophilicity predict altered membrane permeability and protein‑binding profiles, meaning CAS 1021253-30-4 cannot be assumed bioequivalent to the des‑methyl analog in cell‑based or in vivo assays.
